molecular formula C12H13ClN2OSi B1492517 4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin CAS No. 1448260-17-0

4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin

Cat. No. B1492517
CAS RN: 1448260-17-0
M. Wt: 264.78 g/mol
InChI Key: OCUMWNDYSYPWFO-UHFFFAOYSA-N
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Description

The compound “4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin” is a complex organic molecule that contains a pyrrolo[2,3-b]pyridine core, a common structure in many biologically active compounds. It also contains a trimethylsilyl (TMS) group, which is often used in organic chemistry to protect reactive sites during synthesis .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, it likely involves the use of a trimethylsilylating reagent to introduce the TMS group . The pyrrolo[2,3-b]pyridine core could be formed through a series of reactions including cyclization and aromatic substitution.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The TMS group is generally inert and can act as a protecting group during synthesis . The hydroxy and chloro groups could potentially undergo substitution reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the TMS group could increase the compound’s volatility .

properties

IUPAC Name

4-chloro-1-(2-trimethylsilylethynyl)pyrrolo[2,3-b]pyridin-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2OSi/c1-17(2,3)7-6-15-5-4-9-11(13)10(16)8-14-12(9)15/h4-5,8,16H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUMWNDYSYPWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CN1C=CC2=C(C(=CN=C21)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin
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4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin
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4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin
Reactant of Route 4
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4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin
Reactant of Route 5
4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin
Reactant of Route 6
4-Chloro-5-hydroxy-1-(2-(trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridin

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